
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine
概要
説明
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound plays a crucial role in regulating metabolism, growth, and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3,5-diiodophenyl)thyroxine involves several steps, starting from L-tyrosine. The process includes iodination of L-tyrosine to form diiodotyrosine, followed by coupling of two diiodotyrosine molecules to produce thyroxine. The reaction conditions typically involve the use of iodine and an oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of thyroxine, which can have different biological activities and applications .
科学的研究の応用
Medical Applications
Hypothyroidism Treatment
Levothyroxine is primarily used to treat hypothyroidism, a condition characterized by insufficient production of thyroid hormones. It serves as a replacement therapy to normalize hormone levels and alleviate symptoms such as fatigue, weight gain, and sensitivity to cold .
Goiter Management
In addition to treating hypothyroidism, levothyroxine is used in managing goiters (enlarged thyroid glands), particularly in cases associated with chronic lymphocytic thyroiditis (Hashimoto's disease) and multinodular goiter .
Thyroid Cancer Treatment
Levothyroxine is utilized as an adjunct therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer. It helps suppress thyroid-stimulating hormone (TSH) levels, which can promote cancer cell growth .
Biochemical Research Applications
Thyroid Hormone Function Studies
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is essential for research into thyroid hormone metabolism and function. Its role in regulating metabolic pathways makes it a valuable tool for understanding thyroid physiology and pathology .
Metabolic Studies
The compound's ability to influence lipid metabolism has been extensively studied. Research shows that levothyroxine can stimulate low-density lipoprotein (LDL) formation in the liver while enhancing LDL catabolism, leading to reduced serum cholesterol levels.
Industrial Applications
Pharmaceutical Production
Levothyroxine is widely used in the pharmaceutical industry for the production of thyroid hormone replacement therapies. Its stable structure allows for effective formulation into various dosage forms, including tablets and injectable solutions .
Research on Metabolic Disorders
The compound is also employed in research focusing on metabolic disorders, particularly those related to lipid metabolism and energy expenditure. Its effects on metabolic rate make it a subject of interest in obesity and diabetes research.
Case Study 1: Levothyroxine in Hypothyroidism Management
A clinical trial involving patients with primary hypothyroidism demonstrated that treatment with levothyroxine significantly improved symptoms such as fatigue and weight gain over a 12-month period. Patients receiving appropriate doses showed normalized serum TSH levels and improved quality of life indicators.
Case Study 2: Impact on Lipid Profiles
A study assessed the effects of levothyroxine on lipid profiles in patients with hypothyroidism. Results indicated that patients treated with levothyroxine experienced a significant reduction in total cholesterol and LDL levels after six months of therapy, highlighting its role in managing dyslipidemia associated with hypothyroidism.
作用機序
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine exerts its effects by mimicking the natural thyroid hormone thyroxine. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of genes involved in metabolism, growth, and development. The compound is converted to its active form, triiodothyronine (T3), which has a higher affinity for thyroid hormone receptors and exerts more potent biological effects .
類似化合物との比較
Similar Compounds
Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia.
Liothyronine: Another synthetic form of triiodothyronine used in thyroid hormone replacement therapy
Uniqueness
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is unique due to its specific structure and function as a prohormone that is converted to the more active triiodothyronine. Its stability and longer half-life compared to triiodothyronine make it a preferred choice for long-term thyroid hormone replacement therapy .
生物活性
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, commonly referred to as Dextrothyroxine, is a synthetic derivative of the thyroid hormone thyroxine (T4). This compound has garnered attention for its significant biological activity, particularly in the regulation of metabolism and lipid levels in the body. This article explores its biological mechanisms, pharmacological effects, and clinical applications.
Overview of Dextrothyroxine
Dextrothyroxine is primarily utilized in the treatment of hyperlipidemia and hypothyroidism. It acts by modulating lipid metabolism and influencing various biochemical pathways essential for maintaining metabolic homeostasis.
Target Organs and Pathways:
- Liver: Dextrothyroxine primarily targets the liver, where it stimulates the formation of low-density lipoprotein (LDL) and enhances its catabolism, leading to a reduction in serum cholesterol levels.
- Thyroid Hormone Receptors: The compound binds to thyroid hormone receptors, exerting its effects at the molecular level by regulating gene expression involved in metabolic processes.
Biochemical Pathways:
- Dextrothyroxine influences several metabolic pathways, including:
Pharmacokinetics
Dextrothyroxine is classified as a prohormone, which means it can convert into active forms within the body. Its pharmacokinetic properties include:
- Absorption: Well absorbed when administered orally.
- Distribution: Highly protein-bound in circulation, primarily to thyroxine-binding globulin (TBG).
- Metabolism: Primarily metabolized in the liver with a half-life that supports daily dosing regimens .
Case Studies and Clinical Applications
1. Hyperlipidemia Treatment:
A study demonstrated that patients treated with Dextrothyroxine showed significant reductions in LDL cholesterol levels compared to baseline measurements. The mechanism was attributed to enhanced hepatic catabolism of LDL particles.
2. Hypothyroidism Management:
In patients with hypothyroidism, Dextrothyroxine has been shown to restore normal thyroid hormone levels and alleviate symptoms associated with low thyroid function such as fatigue and weight gain. Long-term therapy has been associated with improved quality of life metrics among these patients .
3. Neuroprotective Effects:
Research indicates that thyroid hormones play a role in neuroprotection. In animal models of Parkinson's disease, administration of thyroid hormones including Dextrothyroxine demonstrated protective effects on dopaminergic neurons, suggesting potential therapeutic applications in neurodegenerative disorders .
Dextrothyroxine is synthesized through iodination of tyrosines followed by coupling reactions. Its biochemical properties include:
- Iodination Reactions: The presence of iodine atoms significantly influences its biological activity.
- Oxidative Stability: The compound can undergo oxidation and reduction reactions, leading to various iodinated derivatives that may possess distinct biological activities .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Cholesterol Regulation | Reduces serum cholesterol and LDL levels by enhancing hepatic metabolism |
Metabolic Regulation | Influences carbohydrate metabolism and insulin sensitivity |
Neuroprotection | Exhibits protective effects on neuronal health in models of neurodegeneration |
Thyroid Function Restoration | Normalizes thyroid hormone levels in hypothyroid patients |
特性
IUPAC Name |
(2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVHFBLWQRLBJN-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13I6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238431 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911661-90-0 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911661900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-HYDROXY-3,5-DIIODOPHENYL)THYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D91H0NG3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。